molecular formula C16H13N5O3S B3744770 4-[({1-[4-(aminocarbonyl)phenyl]-1H-tetrazol-5-yl}thio)methyl]benzoic acid

4-[({1-[4-(aminocarbonyl)phenyl]-1H-tetrazol-5-yl}thio)methyl]benzoic acid

货号 B3744770
分子量: 355.4 g/mol
InChI 键: QBPFMFRNLVTZFL-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-[({1-[4-(aminocarbonyl)phenyl]-1H-tetrazol-5-yl}thio)methyl]benzoic acid is a chemical compound that has gained significant attention in scientific research. This compound is also known as TAK-659 and is a potent inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a crucial enzyme involved in the signaling pathway of B-cells, which play a vital role in the immune system. The inhibition of BTK has shown promising results in the treatment of various diseases, including cancer and autoimmune disorders.

作用机制

The mechanism of action of 4-[({1-[4-(aminocarbonyl)phenyl]-1H-tetrazol-5-yl}thio)methyl]benzoic acid involves the inhibition of BTK. BTK is a crucial enzyme involved in the signaling pathway of B-cells, which play a vital role in the immune system. The inhibition of BTK by TAK-659 prevents the activation of B-cells and reduces inflammation. In cancer cells, the inhibition of BTK induces apoptosis and inhibits cell proliferation.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-[({1-[4-(aminocarbonyl)phenyl]-1H-tetrazol-5-yl}thio)methyl]benzoic acid are primarily related to its inhibition of BTK. Inhibition of BTK reduces the activation of B-cells and reduces inflammation, making it a potential candidate for the treatment of autoimmune disorders. In cancer cells, the inhibition of BTK induces apoptosis and inhibits cell proliferation, making it a potential candidate for cancer therapy.

实验室实验的优点和局限性

One of the significant advantages of 4-[({1-[4-(aminocarbonyl)phenyl]-1H-tetrazol-5-yl}thio)methyl]benzoic acid is its potency in inhibiting BTK. This compound has shown promising results in preclinical studies and has the potential to be developed into a therapeutic agent. However, one of the limitations of this compound is its stability, which can affect its efficacy in vivo. Further research is needed to address this limitation and optimize the compound's stability.

未来方向

There are several future directions for the research of 4-[({1-[4-(aminocarbonyl)phenyl]-1H-tetrazol-5-yl}thio)methyl]benzoic acid. One of the most promising directions is the development of this compound as a therapeutic agent for cancer and autoimmune disorders. Further research is needed to optimize the compound's stability and efficacy in vivo. In addition, research is needed to investigate the potential of this compound in combination with other therapies.
Conclusion
4-[({1-[4-(aminocarbonyl)phenyl]-1H-tetrazol-5-yl}thio)methyl]benzoic acid is a potent inhibitor of BTK, which has shown promising results in preclinical studies for the treatment of cancer and autoimmune disorders. The synthesis method of this compound involves a multi-step process, and its mechanism of action involves the inhibition of BTK. The biochemical and physiological effects of this compound are primarily related to its inhibition of BTK, and its advantages and limitations for lab experiments have been discussed. There are several future directions for the research of this compound, including the development of this compound as a therapeutic agent and investigation of its potential in combination with other therapies.

科学研究应用

4-[({1-[4-(aminocarbonyl)phenyl]-1H-tetrazol-5-yl}thio)methyl]benzoic acid has been extensively studied in scientific research. One of the most promising applications of this compound is in the treatment of cancer. BTK plays a crucial role in the survival and proliferation of cancer cells, and its inhibition has shown promising results in preclinical studies. TAK-659 has been shown to be effective in inhibiting BTK and inducing apoptosis in cancer cells, making it a potential candidate for cancer therapy.
In addition to cancer, TAK-659 has also shown potential in the treatment of autoimmune disorders. B-cells play a crucial role in the pathogenesis of autoimmune diseases, and their inhibition has been shown to be effective in the treatment of these disorders. TAK-659 has been shown to be effective in inhibiting B-cell activation and reducing inflammation in preclinical studies.

属性

IUPAC Name

4-[[1-(4-carbamoylphenyl)tetrazol-5-yl]sulfanylmethyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N5O3S/c17-14(22)11-5-7-13(8-6-11)21-16(18-19-20-21)25-9-10-1-3-12(4-2-10)15(23)24/h1-8H,9H2,(H2,17,22)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBPFMFRNLVTZFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CSC2=NN=NN2C3=CC=C(C=C3)C(=O)N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-({[1-(4-carbamoylphenyl)-1H-tetrazol-5-yl]sulfanyl}methyl)benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[({1-[4-(aminocarbonyl)phenyl]-1H-tetrazol-5-yl}thio)methyl]benzoic acid
Reactant of Route 2
4-[({1-[4-(aminocarbonyl)phenyl]-1H-tetrazol-5-yl}thio)methyl]benzoic acid
Reactant of Route 3
4-[({1-[4-(aminocarbonyl)phenyl]-1H-tetrazol-5-yl}thio)methyl]benzoic acid
Reactant of Route 4
4-[({1-[4-(aminocarbonyl)phenyl]-1H-tetrazol-5-yl}thio)methyl]benzoic acid
Reactant of Route 5
4-[({1-[4-(aminocarbonyl)phenyl]-1H-tetrazol-5-yl}thio)methyl]benzoic acid
Reactant of Route 6
Reactant of Route 6
4-[({1-[4-(aminocarbonyl)phenyl]-1H-tetrazol-5-yl}thio)methyl]benzoic acid

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。